molecular formula C14H17N B1615021 2-(1-Phenylcyclohexyl)acetonitrile CAS No. 32294-72-7

2-(1-Phenylcyclohexyl)acetonitrile

Cat. No.: B1615021
CAS No.: 32294-72-7
M. Wt: 199.29 g/mol
InChI Key: QTZSJWWGPBHVRZ-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclohexyl)acetonitrile is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32294-72-7

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-(1-phenylcyclohexyl)acetonitrile

InChI

InChI=1S/C14H17N/c15-12-11-14(9-5-2-6-10-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

QTZSJWWGPBHVRZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC#N)C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)(CC#N)C2=CC=CC=C2

Key on ui other cas no.

32294-72-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester (252) (20.0 g, 74.52 mmol) in dimethyl sulfoxide (100.0 mL) were added KI (1.24 g, 7.45 mmol) and NaCN (5.48 g, 111.78 mmol) and the reaction mixture was stirred at 140° C. for 16 h. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate and the organic layer was washed with water and brine. The organic layer was then dried over Na2SO4 and concentrated. The crude product was purified by normal silica gel column chromatography (using 5% ethyl acetate in hexane) to get (1-phenyl-cyclohexyl)-acetonitrile (253) (2.4 g, 16.1%) as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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